Bienvenue dans la boutique en ligne BenchChem!

Butidrine hydrochloride

Ocular pharmacology Glaucoma research Beta-blocker comparative efficacy

Butidrine hydrochloride (CAS 1506-12-3) is the hydrochloride salt of butidrine, a first-generation non-selective β-adrenergic receptor antagonist developed in the 1960s and structurally related to pronethalol and propranolol. It is classified under the WHO International Nonproprietary Name (INN) system and was formerly marketed under brand names including Betabloc, Butidrate, and Recetan for angina and coronary heart disease.

Molecular Formula C16H26ClNO
Molecular Weight 283.83 g/mol
CAS No. 1506-12-3
Cat. No. B224245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButidrine hydrochloride
CAS1506-12-3
Molecular FormulaC16H26ClNO
Molecular Weight283.83 g/mol
Structural Identifiers
SMILESCCC(C)NCC(C1=CC2=C(CCCC2)C=C1)O.Cl
InChIInChI=1S/C16H25NO.ClH/c1-3-12(2)17-11-16(18)15-9-8-13-6-4-5-7-14(13)10-15;/h8-10,12,16-18H,3-7,11H2,1-2H3;1H
InChIKeyKHBXORBAOCQNMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butidrine Hydrochloride (CAS 1506-12-3): Procurement-Grade Profile of a First-Generation Non-Selective β-Blocker


Butidrine hydrochloride (CAS 1506-12-3) is the hydrochloride salt of butidrine, a first-generation non-selective β-adrenergic receptor antagonist developed in the 1960s and structurally related to pronethalol and propranolol [1]. It is classified under the WHO International Nonproprietary Name (INN) system and was formerly marketed under brand names including Betabloc, Butidrate, and Recetan for angina and coronary heart disease [2]. The compound possesses a distinct pharmacological fingerprint combining β-adrenoceptor blockade, membrane-stabilizing (quinidine-like) activity, and local anesthetic properties, while lacking intrinsic sympathomimetic activity (ISA) [3]. The hydrochloride salt form (MW 283.84 g/mol, melting point 129–130 °C) enhances aqueous solubility compared to the free base (MW 247.38 g/mol), facilitating formulation and in vitro experimental use [4].

Why Butidrine Hydrochloride Cannot Be Interchanged with Other First-Generation β-Blockers


In-class substitution among early-generation non-selective β-blockers is precluded by a divergent combination of ancillary pharmacological properties that critically impact experimental outcomes. Butidrine simultaneously possesses membrane-stabilizing (quinidine-like) activity, local anesthetic effects, and a complete absence of intrinsic sympathomimetic activity—a profile that distinguishes it from propranolol (which shares the first two but not the unique stereochemical architecture), atenolol (which lacks membrane-stabilizing activity), and pindolol or oxprenolol (which exhibit ISA) [1]. In systems where ion channel modulation or membrane excitability is a confounding variable, substituting butidrine with a β-blocker lacking membrane-stabilizing activity would fundamentally alter the pharmacological readout. Furthermore, butidrine exists as a racemic mixture of four stereoisomers with divergent β-blocking potencies, a stereochemical complexity absent in most comparator agents that makes each isomer's contribution to net pharmacology compound-specific and non-substitutable [2].

Butidrine Hydrochloride (CAS 1506-12-3): Comparator-Anchored Quantitative Differentiation Evidence


Intraocular Pressure Lowering: Categorized in Lower-Efficacy Tier Alongside Atenolol and Metoprolol in a 9-Agent Head-to-Head Rabbit Study

In a direct head-to-head comparison of nine β-adrenergic blocking agents administered topically into the conjunctival sac of rabbits using two experimental ocular hypertension models, butidrine was classified in the lower-efficacy tier alongside atenolol and metoprolol, producing 'less impressive effects' compared with the higher-potency tier (timolol, sotalol) and the intermediate-potency tier (pindolol, oxprenolol, practolol, propranolol) [1]. All nine agents demonstrated a clear pressure-lowering action to differing extents, and butidrine was well tolerated by ocular tissues [1].

Ocular pharmacology Glaucoma research Beta-blocker comparative efficacy

Membrane-Stabilizing (Quinidine-Like) Electrophysiological Activity: Concentration-Dependent Suppression of Ouabain-Induced Arrhythmias in Cardiac Preparations

Butidrine at concentrations of 10⁻⁶ to 10⁻⁵ M stabilized the membrane potential, suppressed pacemaker activity induced by ouabain or low extracellular K⁺, and decreased the maximal rate of depolarization during the action potential upstroke in calf Purkinje fibres and guinea pig auricles [1]. This membrane-stabilizing (quinidine-like) activity is absent in atenolol (a β₁-selective blocker lacking membrane effects) and metoprolol, and is comparable to that reported for propranolol at similar concentrations (10⁻⁶ M for (+)-propranolol) [2].

Cardiac electrophysiology Antiarrhythmic research Membrane stabilization

Absence of Intrinsic Sympathomimetic Activity (ISA): Differentiation from Pindolol, Oxprenolol, and Practolol

Butidrine has been pharmacologically characterized as a β-blocker without intrinsic sympathomimetic activity (ISA), meaning it does not produce partial agonist effects at β-adrenergic receptors [1]. This places butidrine in the same ISA-negative category as propranolol and timolol, but critically differentiates it from ISA-positive β-blockers such as pindolol, oxprenolol, and practolol, which produce low-grade β-receptor stimulation at rest—manifesting as a smaller reduction in resting heart rate (4–8 beats/min for pindolol vs. agents lacking ISA) [2]. In the 9-agent intraocular pressure study, pindolol, oxprenolol, and practolol were ranked in the intermediate-potency tier, while butidrine was in the lower tier; the presence or absence of ISA may contribute mechanistically to this differential tier placement [3].

Receptor pharmacology Beta-blocker classification ISA screening

Ovine Placental Transfer: Butidrine Crosses the Placenta and Produces Fetal β-Blockade, Unlike Sotalol, AH3474, and AY21011

In a direct comparative study of multiple β-adrenoceptor blocking drugs administered to pregnant ewes, butidrine was demonstrated to cross the ovine placenta and produce a quantifiable β-adrenoceptor blockade in the foetus, alongside bunolol, oxprenolol, propranolol, and USVP65-24 [1]. By contrast, sotalol, AH3474, and AY21011 did not cross the ovine placenta, as assessed by the complete absence of foetal β-blockade following maternal administration [1]. The drugs that crossed the placenta were more lipophilic (greater solubility in ether, chloroform, corn oil, and olive oil) than those that did not [1]. Notably, only propranolol and oxprenolol produced a prolonged foetal blockade (propranolol: 10 h in foetus vs. 3 h in ewe; oxprenolol: 8 h in foetus vs. 3 h in ewe); butidrine's foetal blockade duration was not prolonged, representing an intermediate placental transfer profile [1].

Placental pharmacology Fetal β-blockade Developmental toxicology

Stereochemical Complexity: Four Stereoisomers with Distinct β-Blocking and Membrane-Stabilizing Activities Enable Pharmacological Dissection

Butidrine possesses two chiral centers, yielding four stereoisomers. A comparative pharmacological study of the racemic mixture and its four individual stereoisomers demonstrated differential β-adrenoceptor blocking potency, inotropic/chronotropic effects, and membrane-stabilizing activity across the isomers [1]. Two stereoisomers were directly compared in isolated rabbit heart and rat auricles, revealing distinct inotropic and chronotropic profiles [2]. Further, the reduction in coronary blood flow was elicited by both d,l-butidrine and individual isomers irrespective of their β-blocking activity, indicating that coronary flow effects are partially dissociable from β-blockade potency among stereoisomers [3]. This stands in contrast to propranolol (single chiral center, two enantiomers) and atenolol (achiral), where stereochemical probing of β-blockade vs. ancillary properties cannot be performed with comparable granularity.

Stereochemistry-pharmacology relationships Beta-blocker stereoisomers Chiral pharmacology

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Defined Analytical Specifications Compared to Free Base

Butidrine hydrochloride (CAS 1506-12-3, MW 283.84 g/mol, MP 129–130 °C) is the water-soluble salt form of butidrine free base (CAS 7433-10-5, MW 247.38 g/mol) [1]. The hydrochloride salt is prepared by treating the free base with HCl, yielding a more stable crystalline solid suitable for aqueous formulation and reproducible in vitro dosing . The free base is less water-soluble and may require organic co-solvents, introducing solvent-related experimental artifacts . Commercial analytical standards (≥98% purity by HPLC, neat format) are available specifically as the hydrochloride salt, with defined CAS registry and Merck Index monograph entry, facilitating procurement of traceable reference material .

Analytical chemistry Formulation science Salt selection

Butidrine Hydrochloride (CAS 1506-12-3): Evidence-Backed Research and Industrial Application Scenarios


Cardiac Electrophysiology Studies Requiring Combined β-Blockade and Class I-Like Membrane Stabilization

For investigators studying ouabain-induced or low-K⁺-induced arrhythmogenic mechanisms in Purkinje fibre or atrial preparations, butidrine hydrochloride at 10⁻⁶ to 10⁻⁵ M provides simultaneous β-adrenoceptor blockade and membrane-stabilizing activity in a single agent, suppressing ectopic pacemaker activity and decreasing maximal depolarization rate [1]. This dual action eliminates the need for co-application of a separate Class I antiarrhythmic and a β-blocker, reducing polypharmacology confounds. Atenolol or metoprolol cannot substitute in this paradigm as they lack membrane-stabilizing effects at these concentrations [1].

Placental Drug Transfer and Fetal Pharmacology Studies in the Ovine Model

Butidrine's demonstrated ability to cross the ovine placenta and produce quantifiable foetal β-blockade, with a non-prolonged duration (shorter than propranolol's 10 h foetal blockade), makes it a useful tool for time-resolved fetal exposure experiments [2]. It can serve as a positive control for placental transfer while allowing washout within a practical experimental window, unlike propranolol which maintains prolonged foetal blockade. Sotalol, which does not cross the placenta, provides a negative control within the same experimental framework [2].

Stereochemical Structure-Activity Relationship (SAR) Studies of β-Adrenoceptor Antagonists

With four stereoisomers exhibiting differential β-blocking potency, inotropic/chronotropic effects, and membrane-stabilizing activity, butidrine provides a unique chiral resolution platform for academic and industrial SAR programs [3]. The dissociation of coronary blood flow reduction from β-blockade potency among individual stereoisomers enables the pharmacological isolation of β-receptor-mediated vs. non-receptor-mediated hemodynamic effects—a level of mechanistic resolution not achievable with the two-enantiomer system of propranolol or the achiral atenolol [4].

Ocular Pharmacology Research Requiring a Low-Efficacy β-Blocker Control

In glaucoma-related intraocular pressure studies using rabbit models, butidrine's classification in the lower-efficacy tier (alongside atenolol and metoprolol) in a 9-agent head-to-head comparison [5] positions it as a low-efficacy β-blocker control, against which the efficacy of novel IOP-lowering agents can be benchmarked. Its good ocular tolerability profile further supports its use in repeated-dose topical administration protocols [5].

Quote Request

Request a Quote for Butidrine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.